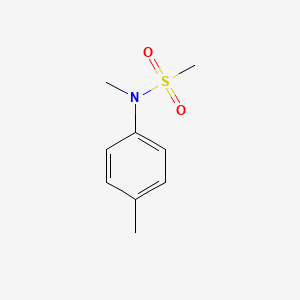
N-methyl-N-(4-tolyl)methanesulphonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-tolyl)methanesulphonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research
1. Drug Development:
N-methyl-N-(4-tolyl)methanesulphonamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its sulfonamide moiety is significant in medicinal chemistry, particularly for designing drugs with a broad spectrum of biological activities, including antimicrobial and anticancer properties .
2. Mechanism of Action Studies:
Research studies have investigated how this compound interacts with specific biological targets, employing techniques such as molecular docking and enzyme inhibition assays. These studies are essential for elucidating the mechanism of action and potential therapeutic applications of sulfonamides .
3. Targeting Kinases:
Recent studies have highlighted the role of sulfonamide derivatives, including this compound, in targeting kinases involved in cancer progression. For example, modifications to the compound have demonstrated enhanced binding affinity to specific kinase targets, potentially leading to novel cancer therapies .
Organic Synthesis
This compound is also utilized in organic synthesis due to its versatility:
- Reagent in Chemical Reactions: The compound can participate in various chemical reactions, serving as a reagent in the formation of more complex molecules. Its ability to form stable intermediates makes it a valuable tool in synthetic organic chemistry.
- Synthesis of Analogues: The unique structure allows for the derivation of analogues that may exhibit improved pharmacological properties or reduced side effects compared to existing drugs .
Case Studies
1. Antimicrobial Activity:
In vitro studies have shown that this compound exhibits significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating its potential as an antimicrobial agent .
2. Antioxidant Properties:
Research has also focused on the antioxidant capabilities of this compound. In vitro tests using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays indicated that this compound can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative stress .
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
N-methyl-N-(4-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)10(2)13(3,11)12/h4-7H,1-3H3 |
Clé InChI |
KHFQNJLFIKQISR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















